molecular formula C6H10O2 B168718 4-Methylpent-4-enoic acid CAS No. 1001-75-8

4-Methylpent-4-enoic acid

Cat. No.: B168718
CAS No.: 1001-75-8
M. Wt: 114.14 g/mol
InChI Key: HVHBTFZQLHOFHA-UHFFFAOYSA-N
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Description

4-Methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a carboxylic acid featuring a double bond and a methyl group on the fourth carbon atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 4-Methylpent-4-enoic acid are not well-documented in the literature. As a methyl-branched fatty acid, it may participate in various biochemical reactions involving enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the other molecules involved .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylpent-4-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of this compound esters. Another method includes the oxidation of 4-methylpent-4-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the catalytic oxidation of 4-methylpent-4-en-1-ol in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including ketones and aldehydes.

    Reduction: This compound can be reduced to form 4-methylpent-4-en-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: 4-Methylpent-4-en-1-ol.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methylpent-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methylpent-2-enoic acid
  • 4-Hydroxy-4-methylpent-2-ynoic acid
  • 4-Oxo-4-phenylbut-2-enoic acid

Comparison: 4-Methylpent-4-enoic acid is unique due to its specific structure, which includes a double bond and a methyl group on the fourth carbon atom. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For instance, 4-Methylpent-2-enoic acid lacks the double bond, resulting in different chemical properties and reactivity.

Properties

IUPAC Name

4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBTFZQLHOFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415231
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-75-8
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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